molecular formula C13H17NO4S B2589268 3-METHANESULFONYL-1-(4-METHOXYBENZOYL)PYRROLIDINE CAS No. 1448050-82-5

3-METHANESULFONYL-1-(4-METHOXYBENZOYL)PYRROLIDINE

Cat. No.: B2589268
CAS No.: 1448050-82-5
M. Wt: 283.34
InChI Key: XHDCWYQZLMYLKE-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-1-(4-methoxybenzoyl)pyrrolidine is a pyrrolidine-based compound featuring two distinct functional groups: a methanesulfonyl group (-SO₂CH₃) at the 3-position and a 4-methoxybenzoyl group (-COC₆H₄-OCH₃) at the 1-position of the pyrrolidine ring. The pyrrolidine scaffold (a five-membered saturated nitrogen heterocycle) provides conformational rigidity, while the substituents modulate electronic, steric, and pharmacokinetic properties. This compound is hypothesized to have applications in medicinal chemistry due to the bioactivity of its substituents—methanesulfonyl groups are often associated with enhanced metabolic stability and solubility, and 4-methoxybenzoyl moieties are linked to antioxidant and enzyme-inhibitory activity in related derivatives .

Properties

IUPAC Name

(4-methoxyphenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-18-11-5-3-10(4-6-11)13(15)14-8-7-12(9-14)19(2,16)17/h3-6,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDCWYQZLMYLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-1-(4-methoxybenzoyl)pyrrolidine typically involves the reaction of pyrrolidine with methanesulfonyl chloride and 4-methoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonyl-1-(4-methoxybenzoyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the 4-methoxybenzoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

3-Methanesulfonyl-1-(4-methoxybenzoyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-1-(4-methoxybenzo yl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl and 4-methoxybenzoyl groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-methanesulfonyl-1-(4-methoxybenzoyl)pyrrolidine, we compare it with three classes of analogs: (1) pyrrolidine derivatives with alternative substituents, (2) piperidine-based analogs, and (3) 4-methoxybenzoyl-containing thiourea derivatives.

Pyrrolidine Derivatives with Varied Substituents

The pyrrolidine core is widely explored in drug design. Key analogs include:

Compound Substituents Key Properties/Activities Reference Insights
Target Compound 3-SO₂CH₃, 1-4-MeO-benzoyl Hypothesized antioxidant/urease inhibition (based on substituents)
1-(4-Nitrobenzoyl)pyrrolidine 1-4-NO₂-benzoyl Higher electrophilicity; weaker metabolic stability N/A (structural inference)
3-Carboxy-pyrrolidine 3-COOH Enhanced solubility; lower membrane permeability N/A

Key Findings :

  • The methanesulfonyl group in the target compound likely improves solubility and resistance to oxidative degradation compared to nitro or carboxyl substituents.
  • The 4-methoxybenzoyl group may confer antioxidant activity, as seen in thiourea derivatives of 4-methoxybenzoyl chloride (e.g., DPPH radical scavenging IC₅₀ ~12 µM for derivative 8) .
Piperidine-Based Analogs

Piperidine (six-membered ring) analogs differ in ring size and conformational flexibility:

Compound Structure B–N Bond Length (Å) Dehydrogenation Energy (kcal/mol)
Pyrrolidine borane 5-membered + BH₃ 1.65 15.2 (BH₃-catalyzed pathway)
Piperidine borane 6-membered + BH₃ 1.68 14.8 (BH₃-catalyzed pathway)
Target Compound 5-membered + SO₂CH₃/4-MeO-benzoyl N/A N/A

Key Findings :

  • Piperidine borane exhibits a longer B–N bond (1.68 Å vs. 1.65 Å) but stronger bond dissociation energy than pyrrolidine borane .
  • Dehydrogenation energy profiles indicate that smaller rings (pyrrolidine) require marginally higher energy for hydrogen release, though this is less relevant for non-borane pharmacological analogs .
4-Methoxybenzoyl-Containing Thiourea Derivatives

Thiourea derivatives synthesized from 4-methoxybenzoyl chloride share the 4-MeO-benzoyl moiety with the target compound:

Compound (from ) Structure DPPH Scavenging IC₅₀ (µM) Urease Inhibition (Docking Score)
Derivative 7 Bis-thiourea + 4-MeO-benzoyl 18.2 -9.4 kcal/mol
Derivative 8 Mono-thiourea + 4-MeO-benzoyl 12.3 -8.1 kcal/mol
Target Compound Pyrrolidine + 4-MeO-benzoyl/SO₂CH₃ Not tested Predicted comparable activity

Key Findings :

  • The 4-methoxybenzoyl group is critical for antioxidant activity, as seen in derivative 8’s low IC₅₀ . The target compound’s 4-MeO-benzoyl group may similarly contribute to radical scavenging.
  • Methanesulfonyl vs. thiourea groups : Thiourea derivatives show strong urease inhibition (e.g., derivative 7: docking score -9.4 kcal/mol), likely due to hydrogen-bonding interactions. The target compound’s sulfonyl group may offer alternative binding modes (e.g., electrostatic interactions with enzyme active sites) .

Biological Activity

3-Methanesulfonyl-1-(4-methoxybenzoyl)pyrrolidine is a synthetic compound belonging to the pyrrolidine class, characterized by a methanesulfonyl group and a 4-methoxybenzoyl moiety. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Methanesulfonyl-1-(4-methoxybenzoyl)pyrrolidine is C13H17NO4SC_{13}H_{17}NO_4S with a molecular weight of 283.34 g/mol. The compound features a pyrrolidine ring substituted with a methanesulfonyl group and a 4-methoxybenzoyl group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₇NO₄S
Molecular Weight283.34 g/mol
IUPAC Name3-Methanesulfonyl-1-(4-methoxybenzoyl)pyrrolidine
CAS Number1448043-72-8

The biological activity of 3-Methanesulfonyl-1-(4-methoxybenzoyl)pyrrolidine is primarily attributed to its ability to interact with various biomolecular targets:

1. Electrophilic Interactions:
The methanesulfonyl group acts as an electrophile, enabling it to react with nucleophilic sites on proteins and other biomolecules, potentially altering their function.

2. Aromatic Interactions:
The presence of the methoxybenzoyl group allows for π-π stacking interactions with aromatic residues in proteins, which may influence protein conformation and activity.

Anti-inflammatory Effects

Compounds with methanesulfonyl groups have been explored for their anti-inflammatory properties. The mechanism typically involves inhibition of pro-inflammatory cytokines and modulation of immune responses. This suggests that 3-Methanesulfonyl-1-(4-methoxybenzoyl)pyrrolidine could be investigated for such effects in future studies.

Analgesic Properties

Given the structural characteristics of the compound, it may also possess analgesic properties similar to other pyrrolidine derivatives that have been studied for pain relief mechanisms through central nervous system pathways.

Case Studies and Research Findings

While direct studies on 3-Methanesulfonyl-1-(4-methoxybenzoyl)pyrrolidine are scarce, related research provides insights into its potential biological activities:

  • Study on Sulfonamide Derivatives: A study demonstrated that sulfonamide-containing compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that derivatives like 3-Methanesulfonyl-1-(4-methoxybenzoyl)pyrrolidine may yield similar results due to their structural features .
  • Mechanistic Insights: Research into the mechanism of action for similar compounds revealed that they could induce apoptosis via caspase activation and promote autophagy, indicating pathways through which 3-Methanesulfonyl-1-(4-methoxybenzoyl)pyrrolidine might exert its effects .

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